Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate
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Overview
Description
Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate: is an organic compound with a complex structure that includes a phenyl group, a carbamoylamino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkoxy groups.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic effects.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in probing protein functions and interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the carbamoylamino group can enhance the bioavailability and stability of the molecule, making it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Methyl 3-phenylpropanoate: Lacks the carbamoylamino group, making it less reactive in certain biological contexts.
Methyl 3-amino-3-phenylpropanoate: Contains an amino group instead of the carbamoylamino group, leading to different reactivity and applications.
Methyl 3-phenyl-2-(phenylformamido)propanoate: Similar structure but with a phenylformamido group, which alters its chemical and biological properties.
Uniqueness: Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is unique due to the presence of the carbamoylamino group, which enhances its reactivity and potential applications in various fields. This group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and biochemical research.
Properties
IUPAC Name |
methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15-14(18)16-12(13(17)19-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWANAJPXBNXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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